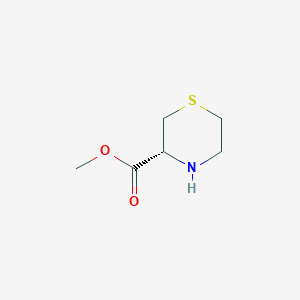

(3R)-thiomorpholine-3-carboxylic acid methyl ester

Description

"(3R)-Thiomorpholine-3-carboxylic acid methyl ester" is a chiral thiomorpholine derivative characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) with a carboxylic acid methyl ester group at the 3-position. The (3R) configuration indicates the stereochemistry at the third carbon atom. However, direct experimental data on this specific compound (e.g., synthesis, biological activity, or physicochemical properties) is absent in the provided evidence, necessitating inferences from structural analogs.

Properties

IUPAC Name |

methyl (3R)-thiomorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKUMLWZCRVBJA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-thiomorpholine-3-carboxylic acid methyl ester typically involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of thiomorpholine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the ester bond.

Industrial Production Methods

Industrial production of (3R)-thiomorpholine-3-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-Thiomorpholine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amides and other esters.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceuticals. It has been explored for its potential in developing drugs targeting various diseases, including cancer and bacterial infections. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiomorpholine compounds exhibit significant antiproliferative effects on cancer cell lines. For instance, studies have shown that compounds incorporating the thiomorpholine moiety can inhibit the growth of human leukemia cells (CEM) and cervical carcinoma cells (HeLa) with varying degrees of potency .

Organic Synthesis

(3R)-Thiomorpholine-3-carboxylic acid methyl ester is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution reactions, makes it a versatile reagent in organic synthesis.

Table 1: Common Reactions Involving (3R)-Thiomorpholine-3-carboxylic Acid Methyl Ester

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Conversion of sulfur to sulfoxides or sulfones | Sulfoxides/Sulfones |

| Reduction | Formation of thiomorpholine derivatives | Various functionalized derivatives |

| Nucleophilic Substitution | Ester group reacts with nucleophiles | New carboxylic acid derivatives |

Biochemical Studies

In biochemical research, (3R)-thiomorpholine-3-carboxylic acid methyl ester is used to study the role of sulfur-containing compounds in biological systems. It has been investigated for its potential as an enzyme inhibitor and antimicrobial agent.

Case Study: Enzyme Inhibition

Research indicates that this compound can bind to specific enzymes, altering their conformation and inhibiting their activity. This mechanism has implications for developing new antimicrobial agents targeting resistant bacterial strains .

Comparative Analysis with Related Compounds

To understand the uniqueness of (3R)-thiomorpholine-3-carboxylic acid methyl ester, it is essential to compare it with similar compounds:

Table 2: Comparison with Related Thiomorpholine Derivatives

| Compound | Unique Features | Potential Applications |

|---|---|---|

| Thiomorpholine-3-carboxylic acid | Parent compound without ester group | Basic research |

| Thiomorpholine-3-carboxylic acid hydrochloride | Salt form enhancing solubility | Pharmaceutical formulations |

| Other thiomorpholine derivatives | Varying substituents leading to different properties | Diverse therapeutic applications |

Mechanism of Action

The mechanism of action of (3R)-thiomorpholine-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfur and nitrogen atoms in the thiomorpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Thiomorpholine-3-carboxylate (CAS 58729-31-0)

- Structure : Ethyl ester analog of the target compound, with an ethyl group replacing the methyl ester.

- Molecular Formula: C₇H₁₃NO₂S (vs. C₆H₁₁NO₂S for the methyl ester).

- Key Differences: Molecular Weight: Higher by 28 g/mol due to the ethyl group.

4-Thiophen-3-yl-1H-pyrrole-3-carboxylic Acid Methyl Ester (CAS 188524-70-1)

- Structure : Combines a pyrrole-thiophene aromatic system with a methyl ester group.

- Molecular Formula: C₁₀H₉NO₂S.

- Key Differences: Aromaticity vs. Physicochemical Properties: Higher boiling point (315.1°C) and density (1.2 g/cm³) compared to aliphatic thiomorpholine derivatives, likely due to increased molecular mass and aromatic stacking.

Complex Thiomorpholine Derivatives

- Example : cis-(1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride (CAS 171752-68-4).

- Structure : Incorporates fused pyridoindole and methylenedioxyphenyl moieties alongside the thiomorpholine core.

- Molecular Formula : C₂₀H₁₈N₂O₄·HCl.

- Key Differences: Molecular Complexity: Extended aromatic systems and additional functional groups likely enhance target specificity (e.g., CNS or enzyme inhibition). Pharmacological Potential: The hydrochloride salt form improves water solubility, a critical factor for drug delivery.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Ester Group Impact : Methyl esters (vs. ethyl) may favor faster metabolic hydrolysis, a critical factor in prodrug design.

Chirality : The (3R) configuration could influence enantioselective interactions with biological targets, though experimental validation is needed.

Structural Hybrids : Combining thiomorpholine with aromatic systems (e.g., pyrrole-thiophene) enhances diversity for structure-activity relationship (SAR) studies.

Biological Activity

(3R)-Thiomorpholine-3-carboxylic acid methyl ester, also known as methyl thiomorpholine-3-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for (3R)-thiomorpholine-3-carboxylic acid methyl ester is . Its structure features a thiomorpholine ring, which contributes to its biological activity by influencing molecular interactions with biological targets.

Synthesis

The synthesis of (3R)-thiomorpholine-3-carboxylic acid methyl ester typically involves the reaction of thiomorpholine with carboxylic acid derivatives. Various synthetic routes have been reported, emphasizing the compound's versatility as a building block in drug development and organic synthesis .

Antimicrobial Activity

Research has demonstrated that (3R)-thiomorpholine-3-carboxylic acid methyl ester exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | IC50 (μM) | Notes |

|---|---|---|

| Escherichia coli | 256 | Moderate activity observed |

| Pseudomonas aeruginosa | 512 | Potent inhibition at higher concentrations |

| Staphylococcus aureus | 44 | Significant activity against MRSA |

The mechanism by which (3R)-thiomorpholine-3-carboxylic acid methyl ester exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. This is supported by studies showing that compounds with similar structures can inhibit DNA synthesis and cause cell death through the generation of reactive species .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers at the University of Bristol highlighted the compound's effectiveness against resistant strains of bacteria. The compound was found to enhance the efficacy of standard antibiotics when used in combination therapy, indicating potential for use in treating resistant infections .

- Pharmaceutical Applications : The compound has been utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to penetrate biological membranes makes it a candidate for drug development aimed at central nervous system disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.